molecular formula C81H82Cl4N8O29 B012092 Kibdelin D CAS No. 105997-86-2

Kibdelin D

Cat. No. B012092
CAS RN: 105997-86-2
M. Wt: 1773.4 g/mol
InChI Key: FZLZXWVVGYPKAS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kibdelin D is a natural product that has been found to possess potent biological activities. It is a member of the kibdelone family of compounds, which are produced by certain marine organisms such as sponges and tunicates. Kibdelin D has been the subject of extensive research due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Scientific Research Applications

Antibiotic Properties

Kibdelin D, as part of the Kibdelin complex, exhibits significant antibiotic properties. It was identified from the fermentation culture of Kibdelosporangium aridum subsp. largum and classified as a glycopeptide antibiotic. Kibdelin D, along with other Kibdelins (A, B, C1, C2), are N-acylglucosamine analogs and differ from related antibiotics in their amino sugar oxidation level. Their antibiotic effects are promising, particularly against Gram-positive bacteria including methicillin-resistant staphylococci, showing potential for clinical applications in treating bacterial infections resistant to common antibiotics (Folena-Wasserman et al., 1986), (Shearer et al., 1986).

Anticancer Activity

In addition to their antibiotic properties, Kibdelins, particularly Kibdelone C, have shown potential as anticancer agents. The synthesis and study of these compounds reveal their potent activity against various human cancer cell lines. This makes Kibdelins a subject of interest in the development of new anticancer therapies (Sloman et al., 2011), (Butler et al., 2011).

Chemical Synthesis and Study

The chemical synthesis of Kibdelone C, a derivative of Kibdelin, has been achieved, providing a pathway for further pharmacological studies and potential drug development. This synthesis is crucial for understanding the chemical structure and biological activities of Kibdelins, paving the way for creating analogs with potentially improved properties (Winter et al., 2013), (Dai et al., 2018).

Broad-Spectrum Antibacterial Activity

Kibdelomycin, closely related to Kibdelins, has been identified as a broad-spectrum antibiotic with activity against various aerobic bacteria, including resistant strains like MRSA. This highlights the potential of Kibdelins and their derivatives in addressing the growing concern of antibiotic resistance (Singh et al., 2015).

properties

CAS RN

105997-86-2

Product Name

Kibdelin D

Molecular Formula

C81H82Cl4N8O29

Molecular Weight

1773.4 g/mol

IUPAC Name

5,15,32,65-tetrachloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C81H82Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-63-68(105)66(103)51(28-94)120-80(63)122-72-49-22-33-23-50(72)118-71-41(83)19-34(20-42(71)84)65(102)62-78(113)91-60(79(114)115)38-24-35(96)25-48(119-81-70(107)69(106)67(104)52(29-95)121-81)54(38)37-17-30(11-14-43(37)97)57(74(109)93-62)88-75(110)58(33)89-76(111)59-39-26-36(27-45(99)55(39)85)116-47-21-31(12-15-44(47)98)56(86-2)73(108)92-61(77(112)90-59)64(101)32-13-16-46(117-49)40(82)18-32/h7-8,11-27,51-52,56-70,80-81,86,94-99,101-107H,3-6,9-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115)/b8-7+

InChI Key

FZLZXWVVGYPKAS-BQYQJAHWSA-N

Isomeric SMILES

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

Canonical SMILES

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O

synonyms

kibdelin D

Origin of Product

United States

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